

An In-depth Technical Guide to Hexanoyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexanoyl-L-carnitine chloride*

Cat. No.: *B1344018*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. As an ester of L-carnitine and hexanoic acid, it is an important intermediate in the transport of fatty acids into the mitochondrial matrix for subsequent β -oxidation and energy production.^[1] This technical guide provides a comprehensive overview of **Hexanoyl-L-carnitine chloride**, including its chemical properties, relevant experimental protocols, and its role in metabolic pathways.

Chemical Identity and Properties

Hexanoyl-L-carnitine chloride is known by several synonyms, and its identity is definitively established by its CAS number.

Table 1: Synonyms and CAS Number for **Hexanoyl-L-carnitine Chloride**

Property	Value
Primary Name	Hexanoyl-L-carnitine chloride
CAS Number	162067-53-0 [1] [2] [3]
Synonyms	Caproyl-L-carnitine chloride, L-Caproylcarnitine chloride, CAR 6:0, C6:0 Carnitine, L-Carnitine caproyl ester, L-Carnitine hexanoyl ester, L-Hexanoylcarnitine chloride [2]

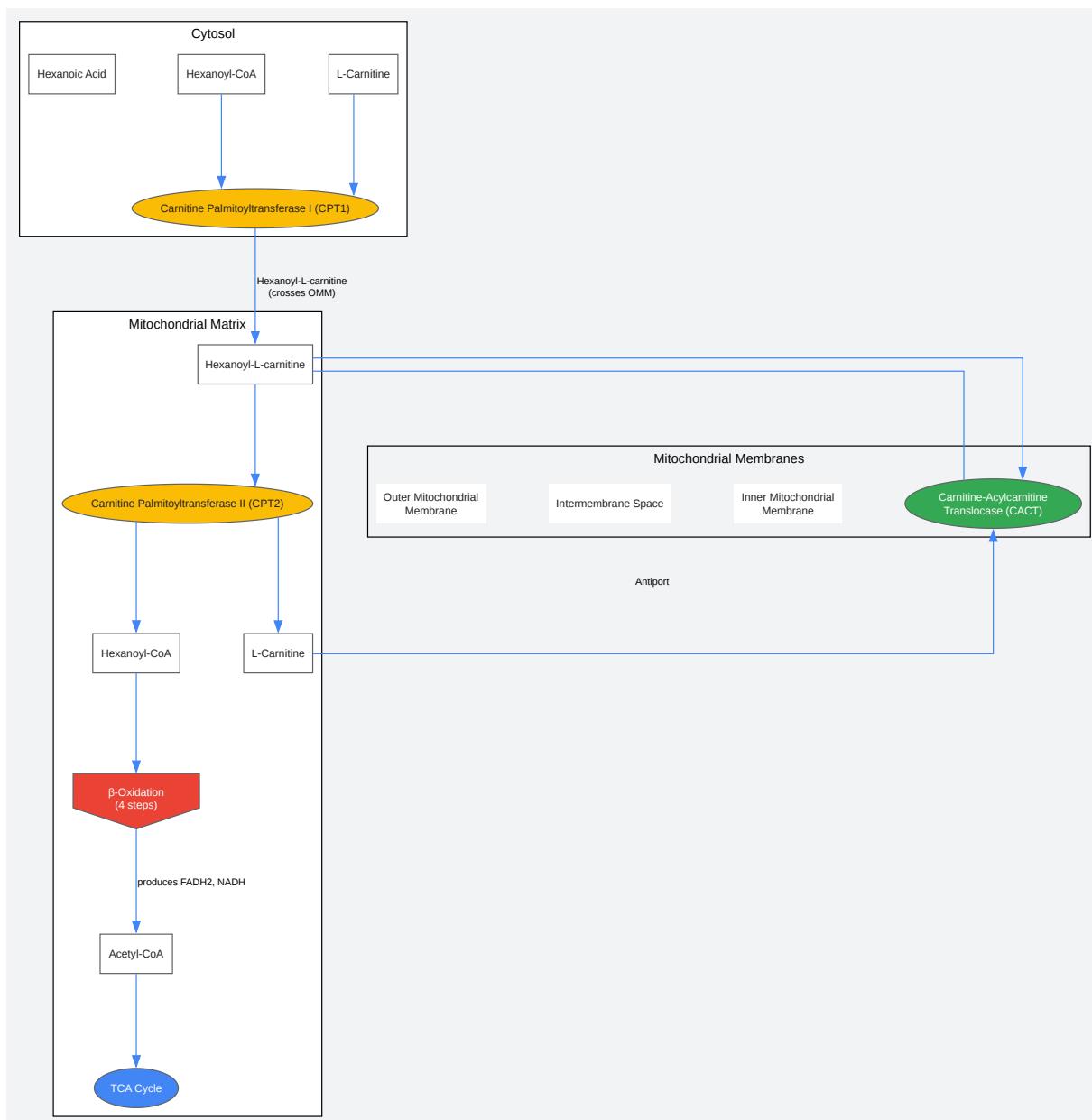

A summary of the key physicochemical properties of **Hexanoyl-L-carnitine chloride** is provided in Table 2.

Table 2: Physicochemical Properties of **Hexanoyl-L-carnitine Chloride**

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₆ CINO ₄	[4]
Molecular Weight	295.80 g/mol	[4]
Appearance	White crystalline powder	[1]
Purity	≥95% to ≥98%	[1] [2]
Solubility	Slightly soluble in methanol and water	[2]
Storage	Store at -20°C	[2]
Stability	≥ 4 years at -20°C	[2]

Role in Fatty Acid β -Oxidation

Hexanoyl-L-carnitine is a key molecule in the transport of medium-chain fatty acids across the inner mitochondrial membrane. The process, known as the carnitine shuttle, is essential for fatty acid oxidation.

[Click to download full resolution via product page](#)

Caption: The carnitine shuttle pathway for the transport of hexanoic acid into the mitochondria.

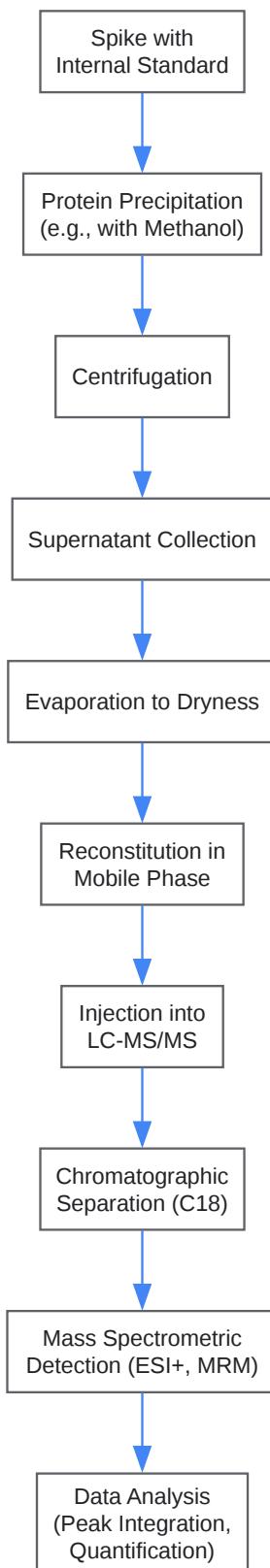
Experimental Protocols

Quantification of Hexanoyl-L-carnitine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acylcarnitines, including Hexanoyl-L-carnitine, in biological samples.^[5]

1. Sample Preparation (from Plasma)

- Protein Precipitation: To 50 μ L of plasma, add 200 μ L of ice-cold methanol containing a known concentration of a suitable internal standard (e.g., Hexanoyl-L-carnitine-d3).
- Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at 14,000 \times g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 50-100 μ L of the initial mobile phase.


2. LC-MS/MS Instrumentation and Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is used to elute the acylcarnitines.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

- MRM Transitions: Monitor the specific precursor-to-product ion transitions for Hexanoyl-L-carnitine and its internal standard. For Hexanoyl-L-carnitine, the precursor ion $[M+H]^+$ is m/z 260.2, and a common product ion is m/z 85.1.

3. Data Analysis

- Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of **Hexanoyl-L-carnitine chloride**.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the quantification of Hexanoyl-L-carnitine by LC-MS/MS.

Measurement of Mitochondrial Respiration

The effect of Hexanoyl-L-carnitine on mitochondrial fatty acid oxidation can be assessed by measuring the oxygen consumption rate (OCR) in isolated mitochondria or permeabilized cells using high-resolution respirometry.

1. Isolation of Mitochondria (from tissue)

- Homogenization: Mince fresh tissue and homogenize in ice-cold isolation buffer.
- Differential Centrifugation: Perform a series of low- and high-speed centrifugation steps to separate the mitochondrial fraction from other cellular components.
- Resuspension: Resuspend the final mitochondrial pellet in a suitable respiration buffer.

2. High-Resolution Respirometry

- Instrument: Use a high-resolution respirometer (e.g., Oxygraph-2k or Seahorse XF Analyzer).
- Assay Medium: Add respiration medium to the instrument chambers, followed by the isolated mitochondria.
- Substrate Addition: Initiate fatty acid oxidation by adding Hexanoyl-L-carnitine and malate to the chambers.
- State 3 Respiration: Induce ADP-stimulated (State 3) respiration by adding a known amount of ADP.
- State 4 Respiration: After the phosphorylation of ADP is complete, the respiration rate will decrease to the non-ADP-stimulated (State 4) rate.
- Respiratory Control Ratio (RCR): The ratio of State 3 to State 4 respiration is a key indicator of mitochondrial coupling and health.[\[6\]](#)

3. Data Analysis

- The oxygen consumption rate is measured in real-time. The effects of different concentrations of Hexanoyl-L-carnitine or the effects of inhibitors can be determined by analyzing the changes in OCR.

Conclusion

Hexanoyl-L-carnitine chloride is a vital intermediate in fatty acid metabolism, and its study provides valuable insights into cellular bioenergetics. The protocols and information provided in this guide offer a foundation for researchers and drug development professionals working with this and other acylcarnitines. The precise quantification of Hexanoyl-L-carnitine and the assessment of its impact on mitochondrial function are critical for understanding its role in both health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Hexanoyl-L-carnitine Chloride | LGC Standards [lgcstandards.com]
- 4. Hexanoyl-L-carnitine chloride | C13H26ClNO4 | CID 25105263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hexanoyl-L-carnitine Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1344018#synonyms-and-cas-number-for-hexanoyl-l-carnitine-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com